YYA-021 Exhibits Significantly Reduced Cytotoxicity Compared to the Prototype CD4 Mimetic NBD-556
YYA-021 was developed through SAR optimization specifically to address the cytotoxicity limitations of NBD-556. In PM1/CCR5 cell viability assays, YYA-021 demonstrates a CC50 of 260 μM, representing an 86% reduction in cytotoxic potency compared to NBD-556 (CC50 = 140 μM) [1]. This improvement was achieved while maintaining comparable anti-HIV potency against laboratory-adapted strains [2].
| Evidence Dimension | Cytotoxicity (CC50) in PM1/CCR5 cells |
|---|---|
| Target Compound Data | CC50 = 260 μM |
| Comparator Or Baseline | NBD-556: CC50 = 140 μM; YYA-004 (related analog): CC50 = 350 μM |
| Quantified Difference | YYA-021 shows 1.86-fold lower cytotoxicity than NBD-556; YYA-004 shows 2.5-fold lower cytotoxicity than NBD-556 but with reduced antiviral potency (>100 μM IC50 against most strains) |
| Conditions | Mock-infected PM1/CCR5 cell viability assay (MTT assay) |
Why This Matters
Lower cytotoxicity enables higher dosing windows for in vivo studies and reduces confounding cellular toxicity in antiviral mechanism investigations.
- [1] Bertin Technologies/Cayman Chemical. YYA-021 Product Datasheet. CC50 = 260 μM in mock-infected PM1/CCR5 cells. View Source
- [2] Yoshimura K, et al. Antiviral activity of NBD-556 and related CD4-mimetic small molecules. Antimicrobial Agents and Chemotherapy. 2010;54(11):4781-4788. (CC50 for NBD-556 = 140 μM; CC50 for YYA-004 = 350 μM). View Source
